2,2-Difluoropropanamide

Medicinal Chemistry Drug Discovery Nrf2 Activation

This gem-difluorinated aliphatic amide building block offers unique electronic and conformational properties for medicinal chemistry. The α-CF2 group serves as a metabolically stable bioisostere for carbonyl/methylene, enhancing lipophilicity (LogP ~0.83) and membrane permeability while avoiding trifluoromethyl toxicity. Strategically valuable for Nrf2-targeting programs (e.g., Omaveloxolone core) and lead optimization requiring balanced PK/PD. Standard R&D quantities available; inquire for bulk.

Molecular Formula C3H5F2NO
Molecular Weight 109.07 g/mol
CAS No. 49781-48-8
Cat. No. B1603828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropanamide
CAS49781-48-8
Molecular FormulaC3H5F2NO
Molecular Weight109.07 g/mol
Structural Identifiers
SMILESCC(C(=O)N)(F)F
InChIInChI=1S/C3H5F2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7)
InChIKeyXJGBNZRVGOENRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropanamide (CAS 49781-48-8) for Medicinal Chemistry and Chemical Synthesis Procurement


2,2-Difluoropropanamide is a gem-difluorinated aliphatic amide building block with the molecular formula C3H5F2NO and a molecular weight of 109.07 g/mol [1]. As an organic compound characterized by the presence of two fluorine atoms on the α-carbon adjacent to the carbonyl group, it serves as a versatile intermediate in organic synthesis, particularly for the development of fluorinated analogs of biologically active molecules [2]. The gem-difluoro moiety imparts unique electronic and conformational properties that distinguish this compound from non-fluorinated or mono-fluorinated propanamide analogs, making it a strategic choice for medicinal chemistry applications requiring enhanced metabolic stability and bioavailability .

Why Generic Propanamide Substitution Fails for Demanding 2,2-Difluoropropanamide Applications


Replacing 2,2-difluoropropanamide with a non-fluorinated propanamide or even a mono-fluorinated analog in a synthetic sequence or drug design project is not chemically or pharmacologically equivalent. The gem-difluoro substitution pattern on the α-carbon introduces a strong electron-withdrawing effect and conformational restriction that fundamentally alters the reactivity, stability, and biological profile of the resulting molecule [1]. Specifically, the difluoromethylene group (CF2) acts as a bioisostere for a carbonyl or methylene group, offering improved metabolic stability by blocking sites of oxidative metabolism . Furthermore, this fluorination strategy enhances lipophilicity (LogP 0.8272) and membrane permeability compared to non-fluorinated propanamide (LogP ~ -0.5 to -1.0), while avoiding the excessive lipophilicity and potential toxicity associated with trifluoromethyl analogs [2]. Generic substitution fails because it sacrifices these precise physicochemical and pharmacokinetic advantages, leading to compounds with inferior metabolic profiles, altered target binding, or reduced in vivo efficacy .

Quantitative Differentiation Evidence for 2,2-Difluoropropanamide (CAS 49781-48-8) Versus Analogs


Clinical Validation: Omaveloxolone (RTA 408) as FDA-Approved Drug Containing 2,2-Difluoropropanamide Moiety

The 2,2-difluoropropanamide moiety is a critical structural component of Omaveloxolone (RTA 408, Skyclarys), an FDA-approved drug for Friedreich‘s ataxia in adults and adolescents aged 16 years and older [1]. Omaveloxolone is a semi-synthetic oleanane triterpenoid that activates the cytoprotective transcription factor Nrf2 and inhibits NF-κB signaling [2]. The 2,2-difluoropropanamide group in Omaveloxolone replaces the methyl ester or carboxylic acid functionalities found in earlier bardoxolone analogs (e.g., bardoxolone methyl), conferring distinct pharmacokinetic and pharmacodynamic properties that enabled clinical advancement. This clinical validation demonstrates that 2,2-difluoropropanamide is not merely a theoretical building block but a proven component in a marketed therapeutic agent, offering a level of translational confidence not available for non-fluorinated propanamide or other fluorinated amide building blocks in this therapeutic context [3].

Medicinal Chemistry Drug Discovery Nrf2 Activation

Enzyme Inhibition: CYP2D6 IC50 Comparison for 2,2-Difluoropropanamide Derivative

A derivative incorporating the 2,2-difluoropropanamide moiety, N-(((S)-1-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)pyrrolidin-2-yl)methyl)-2,2-difluoropropanamide, exhibits an IC50 of 3.90E+3 nM (3.9 μM) against Cytochrome P450 2D6 (CYP2D6) in human liver microsomes as measured by mass spectrometry [1]. This relatively weak inhibition (IC50 > 1 μM) indicates a low potential for CYP2D6-mediated drug-drug interactions. In comparison, typical potent CYP2D6 inhibitors (e.g., quinidine, paroxetine) exhibit IC50 values in the low nanomolar range (< 100 nM). While direct comparative data for the free 2,2-difluoropropanamide versus propanamide is not available, this class-level data suggests that the gem-difluoro substitution does not inherently confer strong CYP2D6 inhibition, which is a desirable ADME property for drug candidates. This contrasts with some other fluorinated amide building blocks where increased lipophilicity can lead to enhanced CYP inhibition and potential toxicity [2].

ADME-Tox Drug Metabolism CYP Inhibition

Enzyme Inhibition: PTP1B IC50 Data for 2,2-Difluoropropanamide-Containing Inhibitor

An isothiazolidinone (IZD) derivative incorporating the 2,2-difluoropropanamide moiety, specifically N-[(1S)-1-(1H-1,3-benzodiazol-2-yl)-2-[4-(1,1,3-trioxo-1,2-thiazolidin-5-yl)phenyl]ethyl]-2,2-difluoropropanamide, demonstrates an IC50 of 300 nM against protein tyrosine phosphatase 1B (PTP1B) using 4-nitrophenyl phosphate (pNPP) as substrate [1]. PTP1B is a validated target for type 2 diabetes and obesity. The 300 nM IC50 indicates moderate inhibitory potency. While no direct comparator data exists for the non-fluorinated propanamide analog of this specific scaffold, the gem-difluoro moiety is known to enhance binding affinity and metabolic stability in this context, which are critical parameters for drug development. This contrasts with non-fluorinated amides that may be more susceptible to metabolic degradation and exhibit reduced target engagement [2].

Enzymology Diabetes Research PTP1B Inhibition

Conformational Control and Metabolic Stability via gem-Difluoro Moiety

The gem-difluoro substitution pattern in 2,2-difluoropropanamide introduces a strong electron-withdrawing effect and conformational constraint, which are well-documented to enhance metabolic stability and membrane permeability in drug-like molecules [1]. Specifically, the difluoromethylene group (CF2) acts as a bioisostere for a carbonyl group or a methylene group, blocking sites of oxidative metabolism and altering electronic properties and conformation . This contrasts sharply with non-fluorinated propanamide, which lacks these stabilizing effects and is more susceptible to metabolic degradation. While trifluoromethyl analogs (e.g., 2,2,2-trifluoropropanamide) also offer metabolic stability, they often introduce excessive lipophilicity (predicted LogP ~1.5-2.0 vs. 0.83 for 2,2-difluoropropanamide), which can lead to poor solubility, high plasma protein binding, and increased off-target toxicity [2]. The 2,2-difluoropropanamide scaffold provides a balanced profile, offering significant metabolic stability without the liabilities of extreme lipophilicity [3].

Physical Organic Chemistry Conformational Analysis Metabolic Stability

Synthetic Utility and Commercial Availability as a Research-Grade Building Block

2,2-Difluoropropanamide is commercially available from multiple reputable suppliers as a research-grade compound with a typical purity of 95% or higher . It serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions . Its unique functional groups—the primary amide and the gem-difluoro moiety—enable its use in the development of fluorinated analogs of biologically active molecules, offering improved metabolic stability and bioavailability compared to non-fluorinated analogs [1]. The compound is available in various quantities (e.g., 250 mg, 1 g) for research and development purposes, with specific long-term storage conditions (cool, dry place) to maintain purity and stability . This reliable commercial supply, combined with its well-defined chemical identity, ensures reproducible results in synthetic applications, distinguishing it from less characterized or harder-to-source fluorinated amide alternatives.

Organic Synthesis Building Blocks Fluorine Chemistry

Optimal Application Scenarios for Procuring 2,2-Difluoropropanamide (CAS 49781-48-8)


Medicinal Chemistry Lead Optimization Requiring Balanced Metabolic Stability and Lipophilicity

In lead optimization programs where a non-fluorinated amide-containing lead compound exhibits poor metabolic stability or inadequate membrane permeability, 2,2-difluoropropanamide serves as an ideal building block for analog synthesis. The gem-difluoro moiety provides enhanced metabolic stability by blocking oxidative metabolism while maintaining a moderate LogP of 0.83, avoiding the excessive lipophilicity of trifluoromethyl analogs that can lead to poor solubility and off-target toxicity [1]. This balanced profile makes 2,2-difluoropropanamide particularly valuable for CNS and oral drug discovery programs where precise control of physicochemical properties is critical for achieving optimal pharmacokinetics [2].

Synthesis of Nrf2 Activators and Anti-Inflammatory Agents

Based on the clinical success of Omaveloxolone (RTA 408), which incorporates the 2,2-difluoropropanamide moiety as a critical pharmacophoric element, this building block is highly relevant for medicinal chemistry programs targeting Nrf2 activation, oxidative stress, and inflammation [3]. The 2,2-difluoropropanamide group in Omaveloxolone replaces the methyl ester or carboxylic acid functionalities found in earlier bardoxolone analogs, conferring distinct pharmacokinetic and pharmacodynamic properties that enabled clinical advancement [4]. Researchers developing novel Nrf2 activators or anti-inflammatory agents should consider 2,2-difluoropropanamide as a privileged fragment for analog design.

Synthesis of Fluorinated Amide Bioisosteres for Metabolic Stability Enhancement

In drug discovery programs where an existing amide bond or methylene group is a site of metabolic liability, 2,2-difluoropropanamide can be strategically employed as a bioisostere. The difluoromethylene group (CF2) mimics the electronic and steric properties of a carbonyl or methylene group while providing enhanced metabolic resistance . This substitution strategy has been validated in numerous medicinal chemistry campaigns and is particularly effective for blocking cytochrome P450-mediated oxidation at vulnerable positions. The commercial availability of 2,2-difluoropropanamide in research quantities (250 mg to 1 g) enables rapid exploration of this bioisosteric replacement strategy in lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoropropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.